![molecular formula C12H10O5 B452143 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid CAS No. 81017-24-5](/img/structure/B452143.png)
8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid
Overview
Description
8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C12H10O5 and a molecular weight of 234.21 . It is used for proteomics research .
Synthesis Analysis
The compound ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate, which is closely related to this compound, has been synthesized by Knoevenagel condensation reaction . The product obtained was characterized by IR, 1H NMR, MS spectral analysis and finally the crystal and molecular structure was determined by single crystal X-ray diffraction studies .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10O5/c1-2-16-9-5-3-4-7-6-8 (11 (13)14)12 (15)17-10 (7)9/h3-6H,2H2,1H3, (H,13,14) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 234.21 .Scientific Research Applications
Synthesis Methods : The compound is a crucial intermediate in synthesizing biologically active compounds. Zhu et al. (2014) developed a rapid synthetic method for this compound, highlighting its importance in chemical synthesis (Zhu et al., 2014).
Fluorescence Properties : Shi et al. (2017) studied the fluorescence properties of various benzo[c]coumarin carboxylic acids, including derivatives of 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid, in ethanol solutions and the solid state. These properties are significant for applications in material science and bioimaging (Shi, Liang, & Zhang, 2017).
Crystal Structure Analysis : Li et al. (2010) focused on the crystal structure of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, providing insights into its molecular configuration, which is vital for understanding its chemical behavior and potential applications (Li et al., 2010).
Medicinal Chemistry Applications : Thimm et al. (2013) synthesized and studied a derivative of this compound as a GPR35 receptor agonist, indicating its potential in drug development (Thimm et al., 2013).
Anticorrosive Properties : Shcherbakov et al. (2014) explored the synthesis of alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates, highlighting their efficiency in inhibiting hydrochloric acid corrosion of mild steel. This suggests its potential application in corrosion prevention (Shcherbakov, Gorbunova, Burgart, & Saloutin, 2014).
Antitumor Agents : Yin et al. (2013) identified 8-ethoxy-2-oxo-2H-chromene derivatives as potent antitumor agents, with one particular derivative showing enhanced potency compared to its analogs. This highlights its significance in cancer research (Yin et al., 2013).
Safety and Hazards
properties
IUPAC Name |
8-ethoxy-2-oxochromene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-2-16-9-5-3-4-7-6-8(11(13)14)12(15)17-10(7)9/h3-6H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFDBVXPWUZBIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351531 | |
Record name | 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81017-24-5 | |
Record name | 8-Ethoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81017-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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